molecular formula C14H13N3O2S B12730976 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione CAS No. 139477-29-5

3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione

Cat. No.: B12730976
CAS No.: 139477-29-5
M. Wt: 287.34 g/mol
InChI Key: ZWXZLASMPATDCC-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrrolidinedione moiety, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione involves its interaction with biomolecules such as proteins and DNA. The thiadiazole ring can form strong interactions with these biomolecules, leading to the inhibition of essential biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole ring structure.

    Acetazolamide: A diuretic with a thiadiazole moiety.

    Butazolamide: Another diuretic with a thiadiazole ring.

Uniqueness

3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is unique due to its fused pyrrolidinedione moiety, which imparts additional biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

CAS No.

139477-29-5

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

3-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H13N3O2S/c1-8-11(10-6-4-3-5-7-10)13(19)17(12(8)18)14-16-15-9(2)20-14/h3-8,11H,1-2H3

InChI Key

ZWXZLASMPATDCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=NN=C(S2)C)C3=CC=CC=C3

Origin of Product

United States

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